N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-chlorobenzamide
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-chlorobenzamide is a benzamide derivative featuring a tetrahydrobenzothiophene core fused with a benzothiazole moiety and substituted at the amide position with a 4-chlorophenyl group.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2OS2/c23-14-11-9-13(10-12-14)20(26)25-22-19(15-5-1-3-7-17(15)27-22)21-24-16-6-2-4-8-18(16)28-21/h2,4,6,8-12H,1,3,5,7H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZAWZKAMJFPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-chlorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on available research findings.
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of 328.88 g/mol. The structure features a benzothiazole moiety linked to a benzamide group, which is critical for its biological activity.
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines. A study highlighted that benzothiazole derivatives could induce apoptosis in human breast cancer cell lines through the activation of caspase pathways .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cancer Cell Proliferation : The compound may inhibit key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways via caspase activation .
- Antioxidant Activity : Benzothiazole derivatives are noted for their ability to scavenge free radicals and reduce oxidative stress .
Study 1: Antitumor Efficacy
A study evaluated the efficacy of a related benzothiazole compound in vitro against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated a significant reduction in cell viability at micromolar concentrations, indicating strong antitumor potential.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of benzothiazole derivatives. It was found that these compounds could inhibit the NF-kB signaling pathway, leading to reduced expression of anti-apoptotic proteins and enhanced apoptosis in cancer cells .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Core Structural Features
The compound shares a tetrahydrobenzothiophene scaffold with analogs such as N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (). However, key differences arise in substituents:
- Benzothiazole vs. Benzoyl Groups: The target compound incorporates a benzothiazole ring at position 3 of the tetrahydrobenzothiophene core, whereas analogs like the one in substitute this with a benzoyl group. Benzothiazoles are known for their electron-deficient aromatic systems, which may enhance binding to biological targets compared to benzoyl groups .
- Chlorophenyl vs. Other Benzamide Substituents : The 4-chlorobenzamide group distinguishes it from derivatives with sulfonamide (e.g., 4-morpholin-4-ylsulfonylbenzamide , ) or 3-chlorobenzamide (CAS 307510-67-4, ) substituents. The para-chloro substitution likely influences lipophilicity and steric interactions compared to meta-chloro or bulkier sulfonamide groups .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Compound Name | Substituent on Benzamide | Molecular Weight (g/mol) | XLogP3* | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | 4-chloro | 438.95† | ~4.2‡ | 87.8† |
| N-[3-(...)-4-morpholin-4-ylsulfonylbenzamide | 4-morpholin-4-ylsulfonyl | 539.7 | 4.9 | 154 |
| N-[3-(...)-4-dipropylsulfamoylbenzamide | 4-dipropylsulfamoyl | 553.76 | ~5.1‡ | 134† |
| 3-Chloro Analog (CAS 307510-67-4) | 3-chloro | 438.95† | ~4.0‡ | 87.8† |
*XLogP3 values estimated using fragment-based methods.
†Calculated using PubChem tools.
‡Estimated based on structural analogs.
- Lipophilicity : The target compound’s 4-chloro group confers moderate lipophilicity (XLogP3 ~4.2), lower than sulfonamide derivatives (XLogP3 4.9–5.1) due to the latter’s polar sulfonyl groups .
- Polar Surface Area : The smaller polar surface area of the target compound (87.8 Ų vs. 134–154 Ų for sulfonamides) suggests improved membrane permeability, a critical factor in drug bioavailability .
Crystallographic and Conformational Analysis
The tetrahydrobenzothiophene core in analogs adopts envelope or half-chair conformations (). Key observations include:
- Dihedral Angles : In N-(3-benzoyl-...-yl)benzamide, the thiophene and benzene rings form dihedral angles of 7.1° and 59.0°, suggesting moderate planarity disruption. The target compound’s benzothiazole group may impose greater torsional strain, altering packing efficiency .
- Intermolecular Interactions: Weak π-π stacking (centroid separation ~3.9 Å) and intramolecular N–H⋯O hydrogen bonds stabilize crystal structures in analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via acylation of the thiazole-amine intermediate using 4-chlorobenzoyl chloride in pyridine. Post-reaction, purification is achieved through silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) and recrystallization from methanol . Confirm purity using HPLC (C18 column, acetonitrile/water gradient) with ≥98% purity as a benchmark.
Q. How can the molecular structure be validated experimentally?
- Methodological Answer : Use X-ray crystallography to resolve the crystal structure, focusing on hydrogen bonding patterns (e.g., N–H···N interactions) and π-π stacking between benzothiazole and benzothiophene moieties. Complementary techniques include H/C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Follow OSHA guidelines for chlorinated aromatic compounds: use fume hoods for synthesis, wear nitrile gloves, and store in amber glass containers under inert gas. Conduct a risk assessment for potential thiazole-related sensitization, referencing institutional Chemical Hygiene Plans .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yield and minimize byproducts?
- Methodological Answer : Apply a central composite design (CCD) with variables such as temperature (80–120°C), molar ratio (1:1–1:1.5), and solvent polarity (DMF vs. THF). Analyze responses (yield, purity) via ANOVA to identify significant factors. Use response surface methodology (RSM) to pinpoint optimal conditions .
Q. How to resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer : Conduct dose-response assays across multiple cell lines (e.g., HEK293 vs. HepG2) to differentiate target-specific effects from general cytotoxicity. Pair this with molecular docking studies (using AutoDock Vina) to assess binding affinity to the PFOR enzyme versus off-target kinases .
Q. What computational strategies predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map reaction pathways, focusing on electron transfer at the benzothiazole sulfur atom. Validate with in situ FTIR to detect intermediates during catalysis .
Q. How to design analogs with improved solubility without compromising bioactivity?
- Methodological Answer : Introduce polar substituents (e.g., –SOH or –CONH) at the 4-chlorobenzamide position. Use COSMO-RS simulations to predict logP and aqueous solubility. Synthesize analogs via parallel synthesis and test in PBS (pH 7.4) solubility assays .
Key Methodological Recommendations
- For Synthesis : Prioritize pyridine as a solvent to suppress side reactions (e.g., hydrolysis of the acyl chloride intermediate) .
- For Data Analysis : Use tools like COMSOL Multiphysics for reaction simulation and Bayesian optimization for high-throughput screening .
- For Safety : Implement real-time gas monitoring for chlorinated byproducts during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
